physical and chemical properties of 1-Chloro-2,3,5,6-tetrafluorobenzene
physical and chemical properties of 1-Chloro-2,3,5,6-tetrafluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 1-Chloro-2,3,5,6-tetrafluorobenzene. It is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Physical and Chemical Properties
1-Chloro-2,3,5,6-tetrafluorobenzene is a halogenated aromatic compound with the molecular formula C₆HClF₄.[1][2] Its structure consists of a benzene ring substituted with one chlorine atom and four fluorine atoms.
Table 1: Physical and Chemical Properties of 1-Chloro-2,3,5,6-tetrafluorobenzene and Related Compounds
| Property | 1-Chloro-2,3,5,6-tetrafluorobenzene | 1-Chloro-2,3,4,6-tetrafluorobenzene (Isomer) | 1-chloro-2,3,4,5,6-pentafluorobenzene |
| CAS Number | 1835-61-6[1][2] | 5172-06-5[3] | 344-07-0[4] |
| Molecular Formula | C₆HClF₄[1][2] | C₆HClF₄[3] | C₆ClF₅[4] |
| Molecular Weight | 184.52 g/mol [1][2] | 184.52 g/mol [3] | 202.51 g/mol [4] |
| Boiling Point | No data available | 128.4 °C at 760 mmHg[3] | 118 °C[4] |
| Melting Point | No data available | No data available | No data available |
| Density | No data available | 1.56 g/cm³[3] | 1.636 g/mL[4] |
| Solubility in Water | Expected to be low | No data available | No data available |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 1-Chloro-2,3,5,6-tetrafluorobenzene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this molecule. The presence of ¹H, ¹³C, and ¹⁹F nuclei allows for a comprehensive analysis.
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¹H NMR: A single peak is expected in the aromatic region, corresponding to the single proton on the benzene ring. The chemical shift will be influenced by the adjacent fluorine and chlorine atoms.
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¹³C NMR: The ¹³C NMR spectrum will show distinct signals for the carbon atoms in the benzene ring. The carbon atoms bonded to fluorine will exhibit characteristic splitting patterns due to C-F coupling.
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¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range.[5] The spectrum of 1-Chloro-2,3,5,6-tetrafluorobenzene is expected to show signals for the four fluorine atoms, with their chemical shifts and coupling constants providing valuable structural information. For example, in a similar compound, 3-chloro-2,4,5,6-tetrafluorobenzotrifluoride, the fluorine signals appear at -118.0 ppm, -126.5 ppm, -135.5 ppm, and -160.5 ppm.[6]
Infrared (IR) Spectroscopy
The vapor phase IR spectrum of 1-Chloro-2,3,5,6-tetrafluorobenzene is available and can be used for its identification. Key absorption bands are expected for C-H, C-F, and C-Cl stretching and bending vibrations, as well as aromatic C=C stretching vibrations.
Mass Spectrometry (MS)
The mass spectrum of 1-Chloro-2,3,5,6-tetrafluorobenzene provides information about its molecular weight and fragmentation pattern. The molecular ion peak (M⁺) is expected at m/z 184, with the characteristic isotopic pattern for a compound containing one chlorine atom.
Chemical Reactivity
The reactivity of 1-Chloro-2,3,5,6-tetrafluorobenzene is largely dictated by the electron-withdrawing nature of the fluorine and chlorine atoms, which makes the aromatic ring electron-deficient.
Nucleophilic Aromatic Substitution (SₙAr)
The electron-deficient nature of the benzene ring in 1-Chloro-2,3,5,6-tetrafluorobenzene makes it susceptible to nucleophilic aromatic substitution reactions. Strong nucleophiles can displace one of the halogen atoms, typically a fluorine atom due to the high electronegativity and the ability of fluorine to stabilize the intermediate Meisenheimer complex. The reaction of polyfluorobenzenes with nucleophiles such as hydroxides, alkoxides, and amines has been studied.[7][8] For instance, the reaction with sodium methoxide is a common example of nucleophilic aromatic substitution on polyfluoroaromatic compounds.[9]
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution
A detailed experimental protocol for the reaction of 1-Chloro-2,3,5,6-tetrafluorobenzene with a nucleophile would typically involve the following steps. This is a generalized procedure and may require optimization for specific nucleophiles.
References
- 1. scbt.com [scbt.com]
- 2. 1-Chloro-2,3,5,6-tetrafluorobenzene [webbook.nist.gov]
- 3. echemi.com [echemi.com]
- 4. 1-chloro-2,3,4,5,6-pentafluorobenzene [stenutz.eu]
- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 9. 1184. Kinetics of nucleophilic substitution in polyfluoro-aromatic compounds. Part I. The reaction of sodium methoxide with some pentafluorophenyl-compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
